(4aS,8aS,9S)-4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione
CAS No.:
Cat. No.: VC20317248
Molecular Formula: C26H34N2O5Si
Molecular Weight: 482.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H34N2O5Si |
|---|---|
| Molecular Weight | 482.6 g/mol |
| IUPAC Name | 4a-[tert-butyl(dimethyl)silyl]oxy-9-(dimethylamino)-3-phenylmethoxy-8a,9-dihydro-8H-benzo[f][1,2]benzoxazole-4,5-dione |
| Standard InChI | InChI=1S/C26H34N2O5Si/c1-25(2,3)34(6,7)33-26-18(14-11-15-19(26)29)21(28(4)5)22-20(23(26)30)24(27-32-22)31-16-17-12-9-8-10-13-17/h8-13,15,18,21H,14,16H2,1-7H3 |
| Standard InChI Key | SLXLVVLJLQJWFG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OC12C(CC=CC1=O)C(C3=C(C2=O)C(=NO3)OCC4=CC=CC=C4)N(C)C |
Introduction
Structural Characterization and Key Features
The compound’s structure integrates a benzo[f]benzoxazole core, a bicyclic system that combines a benzene ring fused with an oxazole heterocycle. Key substituents include:
-
A tert-butyl(dimethyl)silyl (TBDMS) ether at position 4a, enhancing solubility and metabolic stability .
-
A dimethylamino group at position 9, contributing to basicity and potential receptor interactions .
-
A phenylmethoxy group at position 3, which may influence binding affinity through hydrophobic interactions .
The stereochemistry at positions 4aS, 8aS, and 9S is critical for its biological activity, as spatial arrangement affects target binding .
Table 1: Physicochemical Properties
Biological Activity and Mechanism of Action
Preliminary data suggest this compound targets the 30S ribosomal subunit in bacteria, inhibiting protein synthesis by disrupting tRNA binding. This mechanism aligns with structurally related aminoglycosides but with enhanced stability due to the TBDMS group .
Table 2: Comparative Biological Activity
| Compound | Target | IC₅₀/ MIC | Source |
|---|---|---|---|
| Target Compound | 30S Ribosomal Subunit | Not Published | |
| Streptomycin (Control) | 30S Ribosomal Subunit | 0.5–2 µg/mL | |
| Sorafenib (VEGFR-2 Inhibitor) | VEGFR-2 Kinase | 6 nM |
Pharmacokinetic Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume